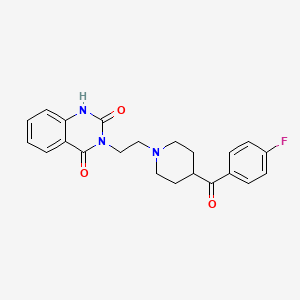
Kirenol
Descripción general
Descripción
Kirenol es una molécula diterpenoide natural que se encuentra principalmente en las especies de Sigesbeckia, incluyendo Sigesbeckia orientalis, Sigesbeckia pubescens y Sigesbeckia glabrescens . Este compuesto ha despertado un interés significativo debido a su amplia gama de acciones farmacológicas, particularmente sus propiedades antiinflamatorias .
Aplicaciones Científicas De Investigación
Kirenol tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como molécula líder para el desarrollo de nuevos medicamentos debido a sus propiedades antiinflamatorias . En biología, se ha demostrado que this compound inhibe la función y la inflamación de los sinoviocitos similares a fibroblastos en la artritis reumatoide . En medicina, se está investigando this compound por su potencial para tratar diversas enfermedades inflamatorias . En la industria, this compound se utiliza en el desarrollo de medicamentos antiinflamatorios y otros agentes terapéuticos .
Mecanismo De Acción
El mecanismo de acción de kirenol implica su interacción con varios objetivos moleculares y vías asociadas con la inflamación . Se ha demostrado que this compound inhibe la producción de citocinas proinflamatorias y reduce la activación del factor nuclear kappa-B (NF-κB) . También estimula la expresión de la hemo oxigenasa-1 (HO-1) y la fosforilación del factor 2 relacionado con el factor eritroide nuclear 2 (Nrf2), contribuyendo a sus efectos antiinflamatorios .
Safety and Hazards
Direcciones Futuras
Kirenol has shown good therapeutic potential against inflammation involved in multiple sclerosis, inflammatory bowel disorders, diabetic wounds, arthritis, cardiovascular disease, bone damage, and joint disorders . Future prospects include the development of this compound-loaded gold nanoparticles for improved drug delivery .
Análisis Bioquímico
Biochemical Properties
Kirenol plays a crucial role in various biochemical reactions, particularly those related to inflammation. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits the expression of pro-inflammatory cytokines such as nitric oxide, prostaglandin E2, tumor necrosis factor-alpha, and interleukin-6 . It also interacts with enzymes like cyclooxygenase-2 and inducible nitric oxide synthase, reducing their activity . Additionally, this compound affects the phosphorylation of proteins involved in the PI3K/Akt and NF-κB signaling pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the degradation of aggrecan and collagen-II in chondrocytes, which are essential components of the extracellular matrix . This inhibition helps in maintaining the structural integrity of cartilage. This compound also influences cell signaling pathways, such as the PI3K/Akt and NF-κB pathways, leading to reduced inflammation and improved cell function . Furthermore, this compound affects gene expression by downregulating the expression of pro-inflammatory genes and upregulating anti-inflammatory genes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of enzymes like cyclooxygenase-2 and inducible nitric oxide synthase, reducing the production of pro-inflammatory mediators . It also inhibits the phosphorylation of proteins in the PI3K/Akt and NF-κB signaling pathways, thereby reducing the activation of these pathways . Additionally, this compound modulates gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained effects in in vitro and in vivo studies . Long-term studies have shown that this compound can maintain its anti-inflammatory effects over extended periods, leading to improved outcomes in models of chronic inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory effects without causing adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold beyond which this compound may become harmful . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to inflammation. It interacts with enzymes and cofactors involved in the synthesis and degradation of pro-inflammatory mediators . This compound also affects metabolic flux by modulating the activity of key enzymes in these pathways . This modulation leads to changes in metabolite levels, contributing to its overall anti-inflammatory effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific tissues, particularly those affected by inflammation . This targeted distribution enhances its therapeutic effects while minimizing systemic exposure.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to exert its effects precisely where they are needed, enhancing its overall efficacy.
Métodos De Preparación
Kirenol se extrae típicamente de las especies de Sigesbeckia utilizando varios métodos de extracción. El método más común implica el uso de solventes orgánicos como etanol o metanol para extraer el compuesto del material vegetal . El extracto se purifica luego utilizando técnicas como la cromatografía en columna para aislar this compound .
Análisis De Reacciones Químicas
Kirenol se somete a varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
Kirenol es único entre los compuestos similares debido a sus potentes propiedades antiinflamatorias y su capacidad para interactuar con una amplia gama de objetivos moleculares . Los compuestos similares incluyen otros diterpenoides como la andrografolida y la forskolina, que también tienen propiedades antiinflamatorias, pero difieren en sus objetivos moleculares específicos y mecanismos de acción .
Propiedades
IUPAC Name |
(1R)-1-[(2S,4aR,4bS,6S,8R,8aS)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-18(17(24)11-21)7-6-15-13(8-18)4-5-16-19(2,12-22)9-14(23)10-20(15,16)3/h8,14-17,21-24H,4-7,9-12H2,1-3H3/t14-,15-,16-,17+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYNTARIOIRWAB-JPDRSCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CC(CC3(C)CO)O)C)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(C[C@@H](C[C@@]3(C)CO)O)C)[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52659-56-0 | |
| Record name | Kirenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52659-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


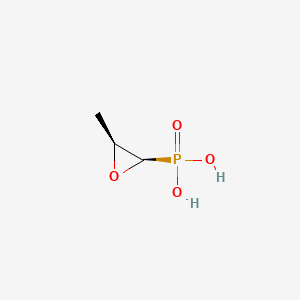

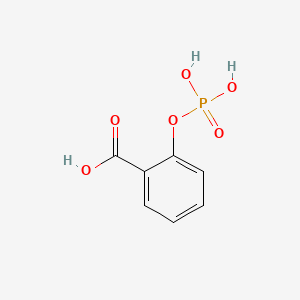



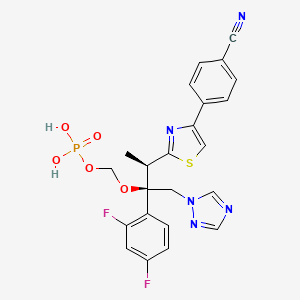

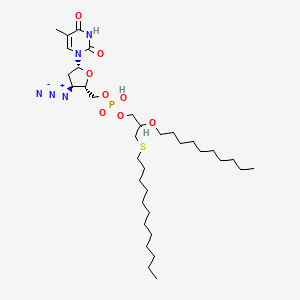
![(2S,4S)-4-amino-1-[(2E)-3-carboxyprop-2-enoyl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B1673587.png)

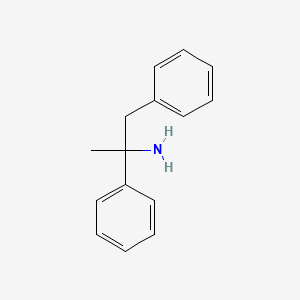
![(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1673591.png)
